molecular formula C21H22N4O2S B7713274 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

Cat. No. B7713274
M. Wt: 394.5 g/mol
InChI Key: ZIPGZSJHPBOXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide, commonly known as Prazosin, is a medication used to treat high blood pressure and symptoms of an enlarged prostate. It belongs to the class of drugs known as alpha-blockers and works by relaxing the blood vessels, allowing blood to flow more easily through them. In recent years, Prazosin has gained attention in scientific research for its potential use in treating various medical conditions.

Mechanism of Action

Prazosin works by blocking the activity of alpha-1 receptors in the body, which are responsible for constricting blood vessels. By blocking these receptors, Prazosin causes the blood vessels to relax, allowing blood to flow more easily through them. This results in a decrease in blood pressure and an increase in blood flow to the organs.
Biochemical and Physiological Effects
Prazosin has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on blood pressure and blood flow, Prazosin has been shown to reduce the release of adrenaline in the brain, which can help to reduce anxiety symptoms. Prazosin has also been shown to reduce the release of dopamine in the brain, which may contribute to its potential use in reducing alcohol consumption.

Advantages and Limitations for Lab Experiments

One advantage of using Prazosin in lab experiments is that it is a well-studied drug with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using Prazosin is that it may have off-target effects on other receptors in the body, which could complicate the interpretation of results.

Future Directions

There are a number of potential future directions for research on Prazosin. One area of interest is in the use of Prazosin in combination with other medications for the treatment of PTSD and other anxiety disorders. Another area of interest is in the development of new drugs that target alpha-1 receptors more specifically than Prazosin, which could reduce the risk of off-target effects. Additionally, further research is needed to determine the long-term safety and efficacy of Prazosin in treating various medical conditions.

Synthesis Methods

Prazosin is synthesized through a multi-step process starting with the reaction of 2-chloro-6-methoxyquinoline with butylamine to form 2-butylamino-6-methoxyquinoline. This compound is then reacted with 2-chloro-1-methylpyrazolo[3,4-b]quinoline to form N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide.

Scientific Research Applications

Prazosin has been studied for its potential use in treating a variety of medical conditions, including post-traumatic stress disorder (PTSD), anxiety disorders, and alcohol use disorder. Research has shown that Prazosin may be effective in reducing the symptoms of PTSD, such as nightmares and flashbacks, by blocking the activity of adrenaline in the brain. Prazosin has also been shown to reduce anxiety symptoms in patients with generalized anxiety disorder and social anxiety disorder. Additionally, Prazosin has been studied for its potential use in reducing alcohol consumption in individuals with alcohol use disorder.

properties

IUPAC Name

N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-3-4-13-25-21-18(14-16-10-8-9-15(2)19(16)22-21)20(23-25)24-28(26,27)17-11-6-5-7-12-17/h5-12,14H,3-4,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPGZSJHPBOXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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